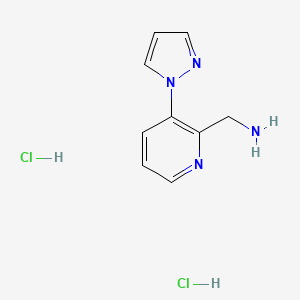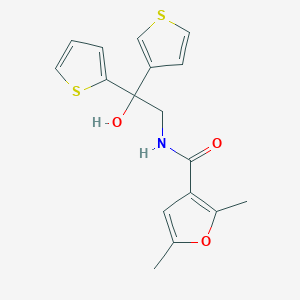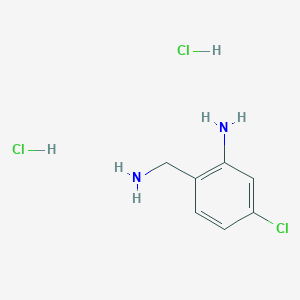
(2-Ethoxypyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Ethoxypyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.194 Da . The compound is also known as 1-(2-ethoxypyridin-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an ethoxy group at the 2-position and a methanamine group at the 4-position .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 152.194 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(2-Ethoxypyridin-4-yl)methanamine and its derivatives have been synthesized and structurally characterized, demonstrating their potential in various scientific research applications. A notable example is the synthesis of novel quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline through multi-step reactions. These compounds were found to possess moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in antimicrobial research (Thomas, Adhikari, & Shetty, 2010). Additionally, novel azetidine derivatives were synthesized, one of which includes the structure (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine. These compounds were evaluated for their antibacterial and antifungal activity, displaying acceptable results and suggesting their relevance in drug design and pharmacological research (Rao, Prasad, & Rao, 2013).
Drug Design and Pharmacological Research
Compounds related to this compound have been investigated for their potential in drug design, particularly as biased agonists of serotonin 5-HT1A receptors. These compounds have shown promising results in signal transduction assays, exhibiting high receptor affinity, selectivity, and robust antidepressant-like activity in preliminary in vivo studies. Such findings highlight the therapeutic potential of these compounds in treating depression and possibly other central nervous system disorders (Sniecikowska et al., 2019; Sniecikowska et al., 2020).
Antitumor Activity
The synthesis of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, was conducted. These compounds demonstrated attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, highlighting their potential in cancer research and therapy (Károlyi et al., 2012).
Luminescent Properties and Material Science
Certain derivatives related to this compound have been synthesized for their luminescent properties and potential as mesogens. The study of these compounds revealed their ability to exhibit different liquid crystalline phases and good blue emission, making them suitable for applications in material science and organic electronics (Ahipa et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-ethoxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXFXLHFSGNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)


![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)
![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)
